molecular formula C15H25NO3S B3937565 N,N-diethyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

N,N-diethyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B3937565
M. Wt: 299.4 g/mol
InChI Key: IHQPFHWLKKDAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide, also known as sulfoxadiazine, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Sulfoxadiazine has been investigated for its potential applications in various fields, such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamidene involves the inhibition of folic acid synthesis in microorganisms. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme that is involved in the synthesis of folic acid. By inhibiting this enzyme, N,N-diethyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamidene prevents the formation of folic acid, which is essential for the growth and survival of microorganisms.
Biochemical and Physiological Effects:
Sulfoxadiazine has been shown to have low toxicity and is generally well-tolerated in laboratory animals. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours after administration. Sulfoxadiazine is primarily metabolized in the liver and excreted in the urine. It has been reported to have a half-life of 3-4 hours in rats and 5-6 hours in dogs.

Advantages and Limitations for Lab Experiments

Sulfoxadiazine has several advantages for laboratory experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of synthesis. However, it also has some limitations, such as its relatively low solubility in water and its potential to cause allergic reactions in some individuals.

Future Directions

There are several potential future directions for research on N,N-diethyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamidene. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of research is the investigation of N,N-diethyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamidene's potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N,N-diethyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamidene and its effects on various microorganisms.

Scientific Research Applications

Sulfoxadiazine has been extensively studied for its pharmacological properties, including antibacterial, antifungal, and antiviral activities. It has been shown to inhibit the growth of various microorganisms, such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Herpes simplex virus. In addition, N,N-diethyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamidene has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

N,N-diethyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-7-16(8-2)20(17,18)15-10-13(11(3)4)12(5)9-14(15)19-6/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQPFHWLKKDAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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